GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK690693 hydrochloride is a potent, ATP-competitive, small molecule inhibitor that demonstrates high affinity for all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3] By targeting a critical node in the PI3K/Akt/mTOR signaling pathway, GSK690693 effectively modulates fundamental cellular processes including proliferation, survival, and metabolism.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of GSK690693, supported by quantitative data, detailed experimental protocols, and visual representations of its interaction with key signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on Akt inhibition.
Core Mechanism of Action: Pan-Akt Inhibition
GSK690693 functions as a pan-Akt inhibitor, competitively binding to the ATP-binding pocket of Akt1, Akt2, and Akt3.[1][3] This competitive inhibition prevents the phosphorylation of Akt's downstream substrates, thereby attenuating the pro-survival and pro-proliferative signals propagated by the PI3K/Akt/mTOR pathway.[4][5] Crystallographic and biochemical analyses have confirmed that GSK690693's interaction with the Akt enzymes is reversible and time-dependent.[1]
The activation of Akt is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, it is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[2] GSK690693 directly interferes with the catalytic activity of the activated Akt enzyme.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Quantitative Inhibition Profile
GSK690693 exhibits low nanomolar potency against the Akt isoforms. Its selectivity has been profiled against a broad panel of kinases, revealing a primary affinity for the AGC kinase family, to which Akt belongs.
Table 1: In Vitro Inhibitory Activity of GSK690693 against Akt Isoforms
| Target | IC50 (nmol/L) | Apparent Ki* (nmol/L) |
| Akt1 | 2[1][3][6] | 1[1] |
| Akt2 | 13[1][3][6] | 4[1] |
| Akt3 | 9[1][3][6] | 12[1] |
Data derived from in vitro kinase assays.
Table 2: Selectivity Profile of GSK690693 against Other Kinases (IC50 < 100 nmol/L)
| Kinase Family | Kinase | IC50 (nmol/L) |
| AGC | PKA | 24[6] |
| AGC | PrkX | 5[6] |
| AGC | PKC isozymes | 2-21[6] |
| CAMK | AMPK | 50[6] |
| CAMK | DAPK3 | 81[6] |
| STE | PAK4 | 10[6] |
| STE | PAK5 | 52[6] |
| STE | PAK6 | 6[6] |
Data compiled from a panel of over 250 human protein kinases.[1]
Cellular Activity and Downstream Effects
In cellular assays, GSK690693 effectively inhibits the phosphorylation of key Akt substrates. This leads to a dose-dependent reduction in cell proliferation and an induction of apoptosis in various cancer cell lines.
Table 3: Cellular IC50 Values for Inhibition of GSK3β Phosphorylation
| Cell Line | Tumor Type | IC50 (nmol/L) |
| Various | Tumor Cells | 43 - 150[1] |
Measured by ELISA for phosphorylated GSK3β (Ser9).[1]
Table 4: Anti-proliferative Activity of GSK690693 in Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (nmol/L) |
| T47D | Breast Carcinoma | 72[6] |
| ZR-75-1 | Breast Carcinoma | 79[6] |
| BT474 | Breast Carcinoma | 86[6] |
| HCC1954 | Breast Carcinoma | 119[6] |
| MDA-MB-453 | Breast Carcinoma | 975[6] |
| LNCaP | Prostate Carcinoma | 147[6] |
| COG-LL-317 | T-cell ALL | 6.5[2] |
Determined by cell viability assays after 96 hours of exposure.[2][6]
The inhibition of Akt by GSK690693 also leads to the suppression of phosphorylation of other downstream targets, including FKHR/FKHRL1, p70S6K, and PRAS40.[1][6] This broad impact on the Akt signaling cascade underscores its potential as an anti-cancer agent.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of GSK690693 is as follows:
-
Enzyme Preparation: Recombinant, full-length human Akt1, Akt2, and Akt3 are expressed in a baculovirus system and purified.[1][6]
-
Enzyme Activation: The purified Akt enzymes are activated by incubation with purified PDK1 and MK2 to achieve phosphorylation at Thr308 and Ser473, respectively.[1][6]
-
Inhibitor Incubation: Activated Akt enzymes are pre-incubated with varying concentrations of GSK690693 for 30 minutes at room temperature to allow for time-dependent inhibition.[1][6]
-
Kinase Reaction: The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or radiometric assay.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay
The anti-proliferative effects of GSK690693 are typically assessed using the following protocol:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of GSK690693 (e.g., from 1 nM to 10 µM) for a specified duration, typically 96 hours.[2]
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Clinical and In Vivo Studies
GSK690693 has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[2][7] These studies have demonstrated that the compound is generally well-tolerated and exhibits predictable pharmacokinetics.[7] A notable pharmacodynamic effect observed is a transient, dose-dependent increase in blood glucose levels, which is consistent with the role of Akt in glucose metabolism.[7] In vivo studies using tumor xenograft models in mice have shown that GSK690693 can inhibit the phosphorylation of Akt substrates and reduce tumor growth.[1][4]
Conclusion
GSK690693 hydrochloride is a well-characterized, potent, and selective pan-Akt inhibitor. Its mechanism of action, centered on the ATP-competitive inhibition of all three Akt isoforms, leads to the suppression of the PI3K/Akt/mTOR signaling pathway. This results in reduced cell proliferation and increased apoptosis in a variety of cancer cell models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic targeting of the Akt pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
